L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine
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Overview
Description
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine is a synthetic peptide composed of five L-methionine residues L-methionine is an essential sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, detoxification, and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then express the peptide. The peptide is subsequently purified using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the methionine residues can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents like dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like DCC or DIC are used for coupling reactions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine from methionine sulfoxide.
Substitution: Various peptide derivatives.
Scientific Research Applications
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and detoxification.
Industry: Utilized in the production of specialized peptides and proteins for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine involves its role as a precursor for the synthesis of other important molecules. It acts as a methyl donor in methylation reactions, playing a crucial role in gene expression, detoxification processes, and the regulation of neurotransmitters. The sulfur atoms in the methionine residues also contribute to its antioxidant properties by neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
L-Methionine: A single methionine residue with similar biological functions.
L-Methionyl-L-methionine: A dipeptide with similar properties but shorter chain length.
L-Methionyl-L-methionyl-L-methionine: A tripeptide with intermediate chain length.
Uniqueness
L-Methionyl-L-methionyl-L-methionyl-L-methionyl-L-methionine is unique due to its longer peptide chain, which may confer different structural and functional properties compared to shorter methionine peptides
Properties
CAS No. |
51529-32-9 |
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Molecular Formula |
C25H47N5O6S5 |
Molecular Weight |
674.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C25H47N5O6S5/c1-37-11-6-16(26)21(31)27-17(7-12-38-2)22(32)28-18(8-13-39-3)23(33)29-19(9-14-40-4)24(34)30-20(25(35)36)10-15-41-5/h16-20H,6-15,26H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
BQMDWLHBHLILMV-HVTWWXFQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
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